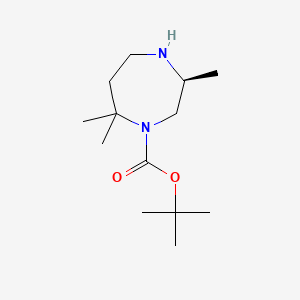![molecular formula C11H9N5O2S B14015666 Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester CAS No. 62645-34-5](/img/structure/B14015666.png)
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is a chemical compound with the molecular formula C11H9N5O2S. It is known for its unique structure, which includes a tetrazole ring fused to a phthalazine moiety, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester typically involves the reaction of tetrazolo[5,1-a]phthalazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be related to the inhibition of prostaglandin E2 (PGE2) and nitric oxide (NO) production, which are key mediators of inflammation . The compound may also interact with other inflammatory mediators like bradykinin .
Comparison with Similar Compounds
Similar Compounds
Tetrazole derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities, such as anti-inflammatory and analgesic effects.
Phthalazine derivatives: Compounds with the phthalazine moiety also show various biological activities and are used in medicinal chemistry.
Uniqueness
Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester is unique due to its combined tetrazole and phthalazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
62645-34-5 |
|---|---|
Molecular Formula |
C11H9N5O2S |
Molecular Weight |
275.29 g/mol |
IUPAC Name |
methyl 2-(tetrazolo[5,1-a]phthalazin-6-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N5O2S/c1-18-9(17)6-19-11-8-5-3-2-4-7(8)10-12-14-15-16(10)13-11/h2-5H,6H2,1H3 |
InChI Key |
MEEYESUJYLYDHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN2C(=NN=N2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)







